5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
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Overview
Description
5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a research chemical with the molecular formula C14H14F3NO and a molecular weight of 269.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of 5-methylcyclohex-2-en-1-one with 2-(trifluoromethyl)aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for scalability, cost-efficiency, and safety. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate: Another compound with a trifluoromethyl group attached to a phenyl ring, used as a modulator of androgen receptors.
7-Methyl-5-{[3-(trifluoromethyl)phenyl]acetyl}indole: A compound with similar structural features, investigated for its potential therapeutic properties.
Uniqueness
5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is unique due to its specific cyclohexenone structure combined with the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-methyl-3-[2-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-9-6-10(8-11(19)7-9)18-13-5-3-2-4-12(13)14(15,16)17/h2-5,8-9,18H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEDYMZEHXJGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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